molecular formula C8H4F3NS2 B068955 4-(Trifluoromethylthio)phenyl isothiocyanate CAS No. 189281-95-6

4-(Trifluoromethylthio)phenyl isothiocyanate

Cat. No.: B068955
CAS No.: 189281-95-6
M. Wt: 235.3 g/mol
InChI Key: HIQNBABZXGQVFC-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenyl isothiocyanate is an organic compound with the molecular formula CF3SC6H4NCS. It is a derivative of isothiocyanate, characterized by the presence of a trifluoromethylthio group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylthio)phenyl isothiocyanate typically involves the reaction of 4-(Trifluoromethylthio)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

CF3SC6H4NH2+CSCl2CF3SC6H4NCS+2HClCF3SC6H4NH2 + CSCl2 \rightarrow CF3SC6H4NCS + 2HCl CF3SC6H4NH2+CSCl2→CF3SC6H4NCS+2HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Solvents: Organic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile, are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Major Products

The major products formed from reactions involving this compound include thiourea derivatives, adducts with nucleophiles, and various substituted phenyl isothiocyanates.

Scientific Research Applications

4-(Trifluoromethylthio)phenyl isothiocyanate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species, such as amines and thiols. This reactivity is exploited in various chemical synthesis processes to form thiourea derivatives and other adducts.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but lacks the sulfur atom in the trifluoromethylthio group.

    4-(Trifluoromethoxy)phenyl isothiocyanate: This compound contains a trifluoromethoxy group instead of a trifluoromethylthio group.

    4-(Trifluoromethylthio)phenyl isocyanate: This compound has an isocyanate group instead of an isothiocyanate group.

Uniqueness

4-(Trifluoromethylthio)phenyl isothiocyanate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

1-isothiocyanato-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNBABZXGQVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399400
Record name 4-(Trifluoromethylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-95-6
Record name 4-(Trifluoromethylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)phenyl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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